Anilinoiminomethanesulfinic acid
Description
Anilinoiminomethanesulfinic acid (CAS 91-29-2), also referred to as 2-(p-Aminoanilino)-5-nitrobenzenesulfonic acid or Aniline nitro nerol acid, is a benzenesulfonic acid derivative characterized by a sulfonic acid group (-SO₃H) substituted with a nitro (-NO₂) group at position 5 and a para-aminoanilino (-NH-C₆H₄-NH₂) group at position 2 on the aromatic ring . Its molecular formula is C₁₂H₁₁N₃O₅S, with a molecular weight of 309.28 g/mol.
Properties
CAS No. |
14451-43-5 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
(E)-(phenylhydrazinylidene)methanesulfinic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-12(11)6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,10,11)/b8-6+ |
InChI Key |
PXYUWGXNHHWIDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CS(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/S(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CS(=O)O |
Synonyms |
Anilino(imino)methanesulfinic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Anilinoiminomethanesulfinic acid with three sulfonic acid derivatives, highlighting key structural and functional differences:
Structural and Functional Analysis
Electron Effects: this compound’s nitro group enhances electrophilic substitution reactivity, while its amino groups facilitate hydrogen bonding, increasing solubility in polar solvents. In contrast, the methyl group in 4-amino-5-methyl-2-nitrobenzenesulfonic acid reduces solubility but improves thermal stability . N-Aminoethyl-2-aminoethanesulfonic acid lacks aromaticity, making it less reactive in electrophilic substitutions but highly stable in aqueous solutions due to its zwitterionic nature .
Applications: this compound’s conjugated aromatic system makes it suitable for synthesizing azo dyes, where its amino groups participate in diazo coupling reactions . 4-Amino-5-methyl-2-nitrobenzenesulfonic acid’s methyl group may enhance its suitability for hydrophobic dye intermediates . N-Aminoethyl-2-aminoethanesulfonic acid’s buffering capacity is leveraged in biochemical assays requiring pH stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
